molecular formula C6H4BrClN4 B12989729 8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine CAS No. 1289120-93-9

8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12989729
CAS No.: 1289120-93-9
M. Wt: 247.48 g/mol
InChI Key: SYCLFBYNFSGHPS-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine is a halogenated imidazo[1,2-a]pyrazine derivative with bromine and chlorine substituents at positions 8 and 6, respectively, and an amine group at position 2. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, antiviral, and antimalarial properties . The bromine and chlorine substituents enhance electrophilicity and influence binding interactions in biological targets, as seen in related CDK9 inhibitors and TLR agonists .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1289120-93-9

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

IUPAC Name

8-bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C6H4BrClN4/c7-5-6-10-1-4(9)12(6)2-3(8)11-5/h1-2H,9H2

InChI Key

SYCLFBYNFSGHPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-3-bromo-6-chloropyrazine

A scalable process for preparing 2-amino-3-bromo-6-chloropyrazine, a crucial intermediate, involves:

  • Chlorination of 3-aminopyrazine-2-carboxylate using N-chlorosuccinimide (NCS) to yield 3-amino-6-chloropyrazine-2-carboxylate,
  • Diazotization and bromination of the chlorinated intermediate with sodium or potassium nitrite and bromide sources,
  • Hydrolysis of the ester group under alkaline conditions,
  • Rearrangement via reaction with diphenyl phosphorazide,
  • Deprotection by removing tert-butyloxycarbonyl groups to yield the amino-substituted pyrazine.

This method offers high yields, simple purification by recrystallization, and avoids chromatographic steps, facilitating scale-up and cost efficiency.

Step Reagents/Conditions Outcome Yield/Notes
Chlorination N-chlorosuccinimide (0.8-1.2 equiv) 3-amino-6-chloropyrazine ester High yield, mild conditions
Diazotization/Bromination NaNO2/KNO2 (1.5-5 equiv), bromide source 3-bromo-6-chloropyrazine ester Efficient halogenation
Hydrolysis Alkali (e.g., NaOH) 3-bromo-6-chloropyrazine acid Simple workup
Rearrangement Diphenyl phosphorazide Rearranged intermediate Key step for ring formation
Deprotection Acidic or thermal removal of Boc group 2-amino-3-bromo-6-chloropyrazine Purified by recrystallization

Cyclization to Imidazo[1,2-a]pyrazine Core

The cyclization step to form the imidazo[1,2-a]pyrazine ring typically involves:

  • Reaction of 2-amino-3-bromo-6-chloropyrazine derivatives with α-bromo ketones or esters such as ethyl 3-bromopyruvate,
  • Conditions often include polar aprotic solvents like DMF,
  • Heating to promote ring closure via nucleophilic attack and elimination.

For example, 2-amino-3-bromo-pyridine derivatives undergo electrophilic bromination with N-bromosuccinimide (NBS) in DMF, followed by cyclization with ethyl 3-bromopyruvate to yield ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate intermediates.

Functional Group Transformations and Final Modifications

  • Hydrolysis of ester groups to carboxylic acids using NaOH,
  • Amidation reactions with various amines using coupling reagents like HBTU in DMF to introduce amino substituents,
  • Suzuki-Miyaura cross-coupling reactions to install aryl or heteroaryl groups at the 8-position if needed.

These steps allow structural diversification and fine-tuning of the compound's properties.

Industrial and Scalable Production Considerations

  • Use of N-chlorosuccinimide and N-bromosuccinimide as selective halogenating agents,
  • Avoidance of chromatographic purification by employing recrystallization at each step,
  • Batch or continuous flow reactors for improved control and scalability,
  • Mild reaction conditions (temperatures typically 50–150 °C) and common solvents (DMF, ethyl acetate),
  • High overall yields and product purity (e.g., 72% yield for key intermediates, purity >95% after recrystallization).

Representative Experimental Data Summary

Compound/Step Conditions/Notes Yield (%) Purification Method Reference
2-Amino-3-bromo-6-chloropyrazine Chlorination (NCS), diazotization, bromination >70 Recrystallization
Cyclization with ethyl 3-bromopyruvate DMF, heating, NBS bromination 50-80 Chromatography or recrystallization
Hydrolysis of ester to acid NaOH, aqueous conditions >90 Acid-base extraction
Amidation with amines HBTU coupling in DMF 50-85 Chromatography
Final product purification Recrystallization from solvents (e.g., EtOAc/hexane) >95 purity Recrystallization

Chemical Reactions Analysis

8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning: Bromine at C8 (vs.
  • Amine Modifications : N-substituents (e.g., tert-butyl, cyclohexyl) enhance solubility or metabolic stability. For example, tert-butyl groups in promote crystalline packing, while cyclohexyl groups in improve agonist activity.
  • Biological Activity : Fluorophenyl substitutions (e.g., in ) reduce antimalarial potency compared to bromo/chloro derivatives, suggesting halogen size and electronegativity critically modulate efficacy.

Reactivity Insights :

  • Halogen Reactivity : Bromine at C8 facilitates Suzuki couplings for further functionalization, as seen in intermediates for CDK9 inhibitors .
  • Amine Stability : Primary amines (e.g., in ) exhibit higher nucleophilicity than N-alkylated analogs, affecting downstream derivatization.

Anticancer and Antiviral Activity

Imidazo[1,2-a]pyrazines with 2-phenyl and morpholino groups (e.g., ) inhibit CDK9 (IC₅₀: 0.1–1 μM) and SARS-CoV-2 replication (EC₅₀: ~2 μM). Bromo/chloro substitutions may enhance target affinity by mimicking ATP’s adenine moiety .

Antimalarial Activity

N,2-Bis(4-fluorophenyl) derivatives show variable IC₅₀ values (200–5520 nM) against Plasmodium falciparum, while halogenated analogs like 8-bromo-6-chloro derivatives are hypothesized to improve membrane permeability and target engagement .

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